3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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Overview
Description
ML388 is a potent and selective inhibitor of human NAD±dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). This enzyme is responsible for the degradation of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. By inhibiting HPGD, ML388 increases the levels of prostaglandins, particularly prostaglandin E2 (PGE2), which plays a role in inflammation and cancer .
Preparation Methods
The synthesis of ML388 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of a key intermediate through a series of reactions such as alkylation, cyclization, and functional group transformations.
Industrial production methods for ML388 are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
ML388 undergoes various chemical reactions, including:
Oxidation: ML388 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within ML388.
Substitution: ML388 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of ML388 .
Scientific Research Applications
ML388 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of HPGD and its effects on prostaglandin levels.
Biology: Employed in cell-based assays to investigate the role of prostaglandins in cellular processes.
Medicine: Explored for its potential therapeutic effects in conditions involving inflammation and cancer, due to its ability to increase PGE2 levels.
Industry: Potential applications in the development of anti-inflammatory and anticancer drugs
Mechanism of Action
ML388 exerts its effects by selectively inhibiting the enzyme HPGD. This inhibition prevents the degradation of prostaglandins, leading to increased levels of PGE2. The elevated PGE2 levels can then interact with specific receptors on cells, triggering various signaling pathways involved in inflammation, cell proliferation, and cancer progression .
Comparison with Similar Compounds
ML388 is unique in its high potency and selectivity for HPGD compared to other similar compounds. Some similar compounds include:
ML387: Another inhibitor of HPGD, but with different potency and selectivity profiles.
CAY10526: A less potent HPGD inhibitor with broader activity against other enzymes.
SW033291: A compound with similar inhibitory effects on HPGD but different chemical structure and pharmacokinetic properties
ML388 stands out due to its specific chemical structure, which confers high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C20H24N4/c1-14-8-10-17(11-9-14)24-15(2)13-18(16(24)3)20-22-21-19-7-5-4-6-12-23(19)20/h8-11,13H,4-7,12H2,1-3H3 |
InChI Key |
QKPPIMNVHFZLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C3=NN=C4N3CCCCC4)C |
Origin of Product |
United States |
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